2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid
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Overview
Description
Biotin is a water-soluble B-vitamin that serves as a coenzyme for carboxylase enzymes, which are involved in critical metabolic processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Biotin Diacid retains the essential biochemical properties of biotin, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin Diacid can be synthesized through the chemical modification of biotin. One common method involves the reaction of biotin with lysine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of Biotin Diacid often involves microbial fermentation processes. Genetically engineered strains of microorganisms, such as Escherichia coli, are used to produce biotin, which is then chemically modified to obtain Biotin Diacid. This method is preferred due to its cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions: Biotin Diacid undergoes various chemical reactions, including:
Oxidation: Biotin Diacid can be oxidized to form biotin sulfoxide and biotin sulfone.
Reduction: Reduction of Biotin Diacid can yield biotin and lysine.
Substitution: Biotin Diacid can participate in nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Biotin sulfoxide, biotin sulfone.
Reduction: Biotin, lysine.
Substitution: Various biotinylated derivatives.
Scientific Research Applications
Biotin Diacid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in biotinylation techniques for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA), for detecting biotinylated molecules.
Industry: Applied in the production of biotinylated enzymes and other biotinylated products for various industrial processes
Mechanism of Action
Biotin Diacid exerts its effects by serving as a coenzyme for carboxylase enzymes. It facilitates the transfer of carboxyl groups in metabolic reactions, thereby playing a crucial role in gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The molecular targets of Biotin Diacid include acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase . These enzymes are involved in key metabolic pathways that regulate energy production and biosynthesis of essential biomolecules .
Comparison with Similar Compounds
Biotin: The parent compound of Biotin Diacid, essential for various metabolic processes.
Biotin Methyl Ester: A derivative of biotin used in similar applications but with different solubility properties.
Diaminobiotin: Another biotin derivative with two amino groups, used in biotinylation techniques.
Uniqueness of Biotin Diacid: Biotin Diacid is unique due to its dual functionality, combining the properties of biotin and lysine. This allows it to participate in a broader range of biochemical reactions and enhances its utility in biotinylation and labeling techniques .
Properties
IUPAC Name |
2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]propanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c14-9(15)5(10(16)17)2-1-3-7-8-6(4-19-7)12-11(18)13-8/h5-8H,1-4H2,(H,14,15)(H,16,17)(H2,12,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJBVGZSIAZDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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